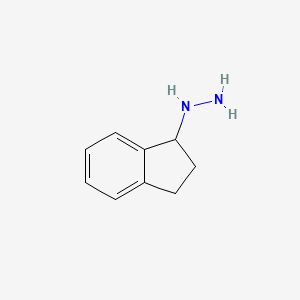

Indan-1-YL-hydrazine

Description

Significance of Hydrazine (B178648) Derivatives in Chemical and Biological Sciences

Hydrazine and its organic derivatives, characterized by a nitrogen-nitrogen single bond, are a class of compounds with extensive utility and diverse applications. iscientific.org In chemical synthesis, they are valued as potent reducing agents and versatile intermediates for constructing a wide array of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. mdpi.com The reactivity of the hydrazine moiety makes it a crucial synthon in organic chemistry for creating molecules with specific three-dimensional shapes and functionalities. iscientific.orgmdpi.com

In the biological and medicinal sciences, hydrazine derivatives have attracted significant attention due to their broad spectrum of pharmacological activities. ontosight.airesearchgate.net The functional group (-NHNH2) is a key feature in numerous biologically active molecules. iscientific.org Researchers have extensively investigated hydrazine derivatives for various therapeutic applications, and these studies have revealed a wide range of biological effects. scispace.comnih.gov

Table 1: Reported Biological Activities of Hydrazine Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibit inhibitory effects against various microorganisms, including bacteria and fungi. | ontosight.ainih.govajrconline.org |

| Anticancer | Some derivatives have shown the ability to inhibit the growth of cancer cells. | ontosight.ainih.gov |

| Anti-inflammatory | Capable of reducing inflammation, with some acting as cyclooxygenase-2 (COX-2) inhibitors. | nih.govontosight.aimaterialsciencejournal.org |

| Anticonvulsant | Certain hydrazones (a subclass of hydrazine derivatives) have been shown to possess anticonvulsant properties. | nih.govhygeiajournal.com |

| Antidepressant | Some hydrazine derivatives, such as iproniazid (B1672159) and isocarboxazid, act as monoamine oxidase (MAO) inhibitors. | researchgate.netmaterialsciencejournal.org |

| Antitubercular | Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis. | researchgate.netnih.gov |

| Neuroprotective | Evidence suggests that certain derivatives may offer protection against neurodegenerative diseases. | ontosight.ai |

| Analgesic | Some compounds exhibit pain-relieving properties. | nih.govmaterialsciencejournal.org |

The versatility of hydrazine derivatives continues to make them a subject of intense research for the development of new therapeutic agents and functional materials. researchgate.net

Overview of Indane Scaffolds in Medicinal Chemistry and Organic Synthesis

The indane scaffold, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.netnih.gov The rigid, bicyclic structure of indane provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological receptors and enzymes. researchgate.netresearchgate.net

The importance of the indane framework is exemplified by its presence in several commercially successful drugs. Notable examples include Donepezil, used for the treatment of Alzheimer's disease, and Indinavir, an antiretroviral drug used to treat HIV/AIDS. nih.govscribd.comencyclopedia.pub The indane moiety is also found in various natural products, further validating its biological relevance. researchgate.netnih.gov

In addition to its role in pharmaceuticals, the indane scaffold and its derivatives, such as indanone and indane-1,3-dione, are versatile building blocks in organic synthesis. nih.govencyclopedia.pub The functional groups on the five-membered ring, particularly ketones, provide reactive sites for a wide range of chemical transformations. nih.gov This allows chemists to construct a diverse library of indane-based molecules for screening in various applications, from bioimaging to electronics. nih.govencyclopedia.pub Research has demonstrated that derivatives of the indane scaffold possess a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. researchgate.net

Scope and Core Research Focus of Indan-1-YL-hydrazine Studies

The academic research involving Indan-1-YL-hydrazine (CAS Number: 91182-13-7) is focused on its role as a chemical intermediate rather than a final product with direct applications. guidechem.com The core of the research lies in utilizing its unique structure—combining the reactive hydrazine group with the privileged indane scaffold—to synthesize more complex, multi-ring heterocyclic systems.

The primary research thrust is the synthesis of novel compounds by reacting Indan-1-YL-hydrazine, or more commonly its corresponding hydrazone derivatives, with other molecules. For instance, research has explored the reaction of indanone with hydrazine derivatives to create fused heterocyclic systems like indenopyrazoles and indenopyridines. researchgate.net These synthetic efforts aim to create new molecular architectures that can be evaluated for biological activity.

A significant area of investigation is the development of potential therapeutic agents. Studies have shown that hydrazones derived from indane structures can exhibit notable biological effects. For example, hydrazones of indane-1,3-dione have been investigated for their anticoagulant and antimicrobial activities. scispace.com In a more targeted approach, researchers have synthesized thiazole (B1198619) derivatives from an inden-1-ylidene-hydrazinyl precursor (structurally related to Indan-1-YL-hydrazine) to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), enzymes implicated in neurodegenerative diseases like Alzheimer's. researchgate.net

Table 2: Research Focus on Indan-1-YL-hydrazine and its Derivatives

| Research Area | Description | Key Findings/Applications | References |

|---|---|---|---|

| Synthetic Chemistry | Use as a synthon to construct complex heterocyclic systems. | Synthesis of indenopyrazoles, indenopyridines, and other fused-ring structures. | researchgate.net |

| Medicinal Chemistry | Design and synthesis of novel compounds for therapeutic evaluation. | Development of potential enzyme inhibitors (AChE, MAO-B) for neurodegenerative diseases. | researchgate.net |

| Biological Screening | Investigation of the biological properties of its derivatives. | Discovery of anticoagulant and antimicrobial activities in related indane-hydrazone structures. | scispace.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFAEQGIQBHZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633058 | |

| Record name | (2,3-Dihydro-1H-inden-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-13-7 | |

| Record name | (2,3-Dihydro-1H-inden-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indan 1 Yl Hydrazine and Its Derivatives

General Synthetic Routes to Hydrazone Formation

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. Their synthesis is typically straightforward, relying on the reactivity of the hydrazine (B178648) moiety with carbonyl compounds.

A primary and widely used method for synthesizing hydrazones is the condensation reaction between a hydrazine and a carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction is a type of nucleophilic addition-elimination. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.orglibretexts.org

The reaction is generally high-yielding and can be performed under mild conditions. researchgate.net To facilitate the reaction and increase the yield, a catalytic amount of acid, such as glacial acetic acid or sulfuric acid, is often added. researchgate.net The reaction is typically carried out in an organic solvent, most commonly an alcohol. researchgate.net This general reaction forms the basis for the synthesis of many Indan-1-YL-hydrazine derivatives, where 1-indanone (B140024) or a related compound serves as the carbonyl precursor.

Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) is a common and reactive precursor for the synthesis of hydrazines and hydrazones. It readily reacts with aldehydes and ketones via condensation to form the corresponding hydrazones or related azines. researchgate.net

A key step in the synthesis of Indan-1-YL-hydrazine derivatives is the direct reaction of an indanone precursor with hydrazine hydrate. For instance, (5-Bromo-indan-1-ylidene)-hydrazine is synthesized by refluxing 5-Bromo-indan-1-one with hydrazine hydrate in an ethanol (B145695) solvent for several hours. nih.gov Upon completion of the reaction, the resulting product can often be collected as a solid, which is then purified by washing with a solvent like methanol. nih.gov This method provides a direct route to the core hydrazine structure, which can then be used as an intermediate for more complex derivatives.

| Reactants | Reagent | Solvent | Conditions | Product | Reference |

| 5-Bromo-indan-1-one | Hydrazine Hydrate | Ethanol | Reflux (5h) | (5-Bromo-indan-1-ylidene)-hydrazine | nih.gov |

| Carbonyl Compounds | Hydrazine Hydrate | Acetic Acid | Room Temp | Azines | researchgate.net |

Targeted Synthesis of Indan-1-YL-hydrazine Derivatives

Building upon the fundamental hydrazone formation, specific derivatives of Indan-1-YL-hydrazine have been synthesized for various research purposes. These targeted syntheses often involve multi-step reaction sequences to build complex molecular architectures around the indan-hydrazine core.

A notable class of derivatives are the thiazolyl hydrazones of 1-indanone. The synthesis of these compounds typically begins with the formation of a thiosemicarbazone intermediate. This is achieved by reacting 1-indanone with thiosemicarbazide. researchgate.net

The resulting thiosemicarbazone is then subjected to a cyclization reaction with an appropriate α-bromoacetophenone derivative in an ethanol solvent. The mixture is stirred for several hours, and upon cooling, the crude product precipitates and can be filtered off and purified by crystallization from ethanol. researchgate.net This Hantzsch thiazole (B1198619) synthesis pathway results in the formation of the desired N-Indan-1-ylidene-N'-(thiazol-2-yl)-hydrazine derivatives. researchgate.netresearchgate.net A series of twelve such derivatives have been synthesized using this method. researchgate.netjcsp.org.pk One specific example is N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), which has been noted for its cytotoxic profile against certain cancer cell lines. frontiersin.orgnih.gov

| Step | Reactants | Solvent | Conditions | Intermediate/Product | Reference |

| 1 | 1-Indanone, Thiosemicarbazide | - | - | 1-Indanone thiosemicarbazone | researchgate.net |

| 2 | 1-Indanone thiosemicarbazone, α-bromoacetophenone derivatives | Ethanol | Stirring (6h) | Indanone-based thiazolyl hydrazone derivatives | researchgate.net |

Researchers have synthesized new series of thiazole and formazan (B1609692) derivatives linked to a 5-bromo-indan moiety. nih.govplos.org The synthesis of these compounds starts with the preparation of the key intermediate, (5-Bromo-indan-1-ylidene)-hydrazine, by refluxing 5-bromo-indan-1-one with hydrazine hydrate in ethanol. nih.gov

To obtain the formazan derivatives, the (5-Bromo-indan-1-ylidene)-hydrazine intermediate is reacted with various hydrazonoyl chlorides. This reaction is carried out in dioxane with triethylamine (B128534) (Et₃N) as a base, under reflux conditions for approximately five hours. nih.govplos.org

The synthesis of the related thiazole derivatives also proceeds from the (5-Bromo-indan-1-ylidene)-hydrazine intermediate, which is first converted to 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide. This carbothioamide is then reacted with different α-haloketones to yield the final indenyl-thiazole products. plos.orgplos.org

| Derivative Class | Starting Material | Key Reagents | Solvent/Base | Conditions | Reference |

| Indenyl-Formazan | (5-Bromo-indan-1-ylidene)-hydrazine | Hydrazonoyl chlorides | Dioxane / Et₃N | Reflux (5h) | nih.govplos.org |

| Indenyl-Thiazole | 2-(5-Bromo...)-carbothioamide | α-haloketones | - | - | plos.orgplos.org |

The synthesis of this complex class of derivatives involves a multi-step pathway. The initial step is a Claisen-Schmidt condensation reaction, where substituted benzaldehydes are reacted under alcoholic basic conditions to form chalcone (B49325) derivatives. nih.gov

These chalcone intermediates then undergo a nucleophilic addition reaction with aminoguanidine (B1677879) hydrochloride. This final step yields the target pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. nih.gov A series of 40 such compounds have been designed and synthesized through this general procedure for evaluation as potential dual inhibitors of acetylcholinesterase (AChE) and BACE 1. nih.govrsc.org

| Step | Reaction Type | Reactants | Conditions | Product | Reference |

| 1 | Claisen-Schmidt Condensation | N-benzyl pyrrole (B145914), Substituted benzaldehydes | Alcoholic basic condition | Chalcone derivatives | nih.gov |

| 2 | Nucleophilic Addition | Chalcone derivatives, Aminoguanidine hydrochloride | - | Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives | nih.gov |

Indazole and Hydrazone Derivatives from Aldehydes and Ketones

The reaction of hydrazines with aldehydes and ketones is a fundamental method for the synthesis of hydrazones, which can then be cyclized to form indazole derivatives. The reaction of substituted salicylaldehydes with hydrazine hydrochloride under various conditions can yield 1-H-indazoles. lookchem.com However, the reaction of benzaldehydes with hydrazine hydrate under similar conditions often results in the formation of hydrazones. lookchem.comresearchgate.net

A novel method for the synthesis of indazole derivatives involves reacting substituted aldehydes and ketones with hydrazine in the presence of dimethylformamide (DMF). researchgate.net This reaction proceeds through a hydrazone intermediate. researchgate.net The 1H-indazole skeleton can also be constructed via a [3 + 2] annulation approach from arynes and hydrazones. nih.gov This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones to produce a variety of indazoles. nih.gov

The synthesis of 1H-Indazole-3-carboxylic acid hydrazide has been achieved by treating 1H-Indazole-3-carboxylic acid methyl ester with hydrazine hydrate in refluxing ethanol. jocpr.com This hydrazide can then be coupled with substituted aryl acids to form novel diacyl hydrazine derivatives. jocpr.com

| Reactants | Conditions | Product | Reference |

| Substituted Salicylaldehydes, Hydrazine Hydrochloride | Reflux | 1-H-Indazoles | lookchem.com |

| Aldehydes/Ketones, Hydrazine | DMF | Indazole derivatives | researchgate.net |

| Arynes, Hydrazones | [3 + 2] annulation | 1H-Indazoles | nih.gov |

| 1H-Indazole-3-carboxylic acid methyl ester, Hydrazine Hydrate | Refluxing Ethanol | 1H-Indazole-3-carboxylic acid hydrazide | jocpr.com |

Substituted Pyrazoline Derivatives via Chalcones

Pyrazoline derivatives are commonly synthesized through the cyclization of chalcones with hydrazine and its derivatives. thepharmajournal.com Chalcones, which are α,β-unsaturated ketones, are typically prepared by the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. thepharmajournal.com

The general procedure for synthesizing pyrazolines involves reacting a substituted chalcone with hydrazine hydrate in a suitable solvent, often with the addition of an acid like acetic acid or formic acid. revistabionatura.orgiscience.in The reaction mixture is typically heated under reflux. thepharmajournal.com This intramolecular Michael addition reaction leads to the formation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives in good yields. dergipark.org.tr The structures of these newly synthesized pyrazoline derivatives are confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS. dergipark.org.tr

| Chalcone Derivative | Reagent | Product | Reference |

| Substituted Chalcone | Hydrazine Hydrate, Acetic Acid | Substituted Pyrazoline | revistabionatura.org |

| Substituted Chalcone | Hydrazine Hydrate, Formic Acid | Substituted Pyrazoline | iscience.in |

| 2-Amino acetophenone, Substituted benzaldehyde | Claisen-Schmidt condensation | Chalcone | dergipark.org.tr |

| Chalcone | Hydrazine Hydrate, Glacial Acetic Acid | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | dergipark.org.tr |

Specific Substituted Indan-1-YL-hydrazine Formulations

Detailed information on specific formulations of substituted indan-1-yl-hydrazine is not extensively available in the public domain. The formulation of a chemical compound depends heavily on its intended application, physical and chemical properties, and stability. Generally, for research purposes, such compounds are often prepared as solutions in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or other suitable solvents that ensure solubility and stability. The concentration of these stock solutions is carefully controlled for experimental use. For more specific applications, formulation strategies would be developed to optimize delivery, stability, and efficacy, which could include encapsulation, salt formation, or the use of specific excipients.

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis increasingly relies on advanced strategies and catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Rhodium(III)-Catalyzed C–H Activation for Indole (B1671886) Synthesis with Hydrazine Moiety

A significant advancement in indole synthesis involves the use of rhodium(III) catalysis. This method utilizes a hydrazine-directed C–H activation strategy. nih.govexlibrisgroup.com In this approach, aryl hydrazines react with alkynes in the presence of a rhodium(III) catalyst to form a broad range of substituted indoles. researchgate.net The hydrazine moiety acts as a directing group, facilitating the C–H activation at the ortho position of the aryl ring. nih.govblogspot.com

This process is redox-neutral, and the N–N bond of the hydrazine is cleaved in the catalytic cycle. nih.govexlibrisgroup.com Density Functional Theory (DFT) studies have been conducted to elucidate the detailed mechanism of this Rh(III)-catalyzed C–H activation/cyclization of 2-acetyl-1-arylhydrazines with alkynes, where the hydrazine moiety also serves as an internal oxidant. researchgate.net

| Reactants | Catalyst | Key Feature | Product | Reference |

| Aryl hydrazines, Alkynes | Rhodium(III) | Hydrazine-directed C–H activation | Substituted Indoles | nih.govresearchgate.net |

| 2-Acetyl-1-arylhydrazines, Alkynes | Rhodium(III) | Hydrazine as internal oxidant | Indoles | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. ajrconline.orgjaptronline.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indazoles.

An efficient and environmentally friendly one-pot, two-step microwave-assisted method has been developed for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles. ajrconline.orgajrconline.org In this method, the microwave heating of salicylaldehyde (B1680747) and hydrazine hydrates yields aryl hydrazones, which then undergo cyclization to afford indazoles. ajrconline.org Microwave irradiation has also been used for the one-pot, two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones to synthesize 1-aryl-1H-indazoles. researchgate.net

Furthermore, a straightforward and effective microwave-assisted synthesis approach has been developed for other indazole derivatives, demonstrating the broad applicability of this technique. jchr.org

| Reaction | Method | Advantages | Reference |

| Synthesis of 1-H-indazole and 1-phenyl-1H-indazoles | One-pot, two-step microwave-assisted | Efficient, eco-friendly, good to excellent yields | ajrconline.orgajrconline.org |

| Synthesis of 1-aryl-1H-indazoles | One-pot, two-step Cu-catalyzed intramolecular N-arylation under microwave heating | Good to excellent yields | researchgate.net |

| Synthesis of acid hydrazides | Microwave-assisted single-step from corresponding acids | Shorter reaction time, high yields | japtronline.com |

Chemoselective Reactionsresearchgate.net

Chemoselectivity is a critical concept in the synthesis of complex molecules like Indan-1-YL-hydrazine and its derivatives. It refers to the ability of a reagent to react preferentially with one functional group in the presence of other, different functional groups. In the context of synthesizing indane-based hydrazine derivatives, chemoselectivity is paramount, particularly when the indane scaffold or the hydrazine reagent contains multiple reactive sites. The primary methods involve the selective reaction of the hydrazine moiety at the C1-carbonyl group of an indanone precursor.

A foundational approach to synthesizing derivatives of Indan-1-YL-hydrazine is the direct condensation of 1-indanone with hydrazine or its substituted counterparts (e.g., aryl hydrazines). This reaction chemoselectively forms a hydrazone at the ketone position. The reaction's selectivity is highlighted in substrates containing other potentially reactive functional groups, such as esters. Research has shown that hydrazine can react preferentially with a ketone group over an ester group within the same molecule. researchgate.nettandfonline.com This principle is fundamental for creating indan-1-yl-hydrazone scaffolds from functionalized 1-indanones without requiring protective groups for the ester function.

One of the most powerful examples of a chemoselective reaction involving an indanone precursor is the Fischer indole synthesis. This reaction produces complex, fused heterocyclic systems. The process is initiated by the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. In this context, 1-indanone can be reacted with various aryl hydrazines to yield indeno[2,1-b]indoles. rsc.org The initial, chemoselective step is the formation of an arylhydrazone from the 1-indanone, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by cyclization and aromatization to yield the final fused product. rsc.org This demonstrates a sophisticated application where the initial selective condensation at the ketone triggers a cascade of reactions to build a complex molecular architecture.

The reaction of ethyl cinnamates with arenes in the presence of a superacid like triflic acid (TfOH) first yields an indanone derivative through a domino Friedel–Crafts alkylation and acylation. This intermediate indanone can then be treated with aryl hydrazines to engage in the Fischer indole reaction, producing indenoindoles in good yields. rsc.org

Table 1: Synthesis of Indenoindole Derivatives via Fischer Indole Reaction rsc.org

| 1-Indanone Precursor | Aryl Hydrazine | Product | Yield |

|---|---|---|---|

| 1-Indanone | Phenylhydrazine | Indeno[2,1-b]indole | Good |

| Substituted 1-Indanone | 4-Methoxyphenylhydrazine | Methoxy-substituted Indeno[2,1-b]indole | Good |

This table illustrates the versatility of the Fischer indole synthesis starting from 1-indanone precursors to create complex heterocyclic systems.

Furthermore, the principles of chemoselective condensation are broadly applied in the synthesis of related fused pyrazole (B372694) systems, known as indazoles. While not directly yielding Indan-1-YL-hydrazine, these syntheses rely on the selective reaction of a hydrazine with carbonyl precursors on a benzene (B151609) ring. For instance, 2-hydroxybenzaldehydes react with hydrazine hydrochloride to form indazoles, where the reaction proceeds through a hydrazone intermediate that undergoes cyclodehydration. lookchem.com This transformation is highly chemoselective; benzaldehydes lacking the ortho-hydroxy group, or those where the hydroxyl is protected as an ether, only form the hydrazone without cyclizing. lookchem.com This underscores the subtle electronic and structural factors that govern selectivity.

Similarly, functionalized 1H-indazoles can be prepared from the reaction of 2-fluorobenzaldehydes or their O-methyloximes with hydrazine. chemicalbook.comnih.gov Utilizing the O-methyloxime derivative is a key strategy to chemoselectively favor indazole formation and suppress the competing Wolff-Kishner reduction, which would otherwise reduce the carbonyl group to a methylene (B1212753) group. nih.govlibretexts.org

The development of specialized reagents also enhances chemoselectivity. For example, N,N-Dicarboxymethyl hydrazine (DCMH) has been identified as a reagent that chemoselectively derivatizes aldehydes in the presence of ketones. rsc.org While this specific reagent favors aldehydes, the principle illustrates the ongoing development of tailored hydrazine sources to achieve high selectivity in reactions with carbonyl compounds, a strategy that could be adapted for complex indanone substrates.

Chemical Transformations and Derivatization Strategies

Formation of Heterocyclic Systems via Indan-1-YL-hydrazine Derivatives

The hydrazine (B178648) group in Indan-1-YL-hydrazine is a potent binucleophile, enabling it to react with a variety of electrophilic reagents to construct five- and six-membered heterocyclic rings. These reactions often proceed through condensation and cyclization mechanisms, leading to a diverse array of derivatives with potential applications in medicinal chemistry and material science.

The synthesis of pyrazole (B372694) and its fused analogue, indenopyrazole, from Indan-1-YL-hydrazine derivatives represents a common and efficient chemical transformation. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

One prominent method for the synthesis of indenopyrazole derivatives involves a multi-step reaction starting from indan-1-one. Initially, indan-1-one is subjected to a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base to yield an α,β-unsaturated ketone. Subsequent treatment of this intermediate with a hydrazine derivative, such as phenylhydrazine, in a suitable solvent like polyethylene (B3416737) glycol (PEG-400) with a catalytic amount of acetic acid, leads to the formation of the corresponding indenopyrazole derivative through a cyclization reaction. nih.gov This eco-friendly approach provides good to excellent yields of the final products. nih.gov

Another synthetic route to indenopyrazoles starts from indane-1,3-dione. Reaction of indane-1,3-dione with hydrazine hydrate (B1144303) in a solvent such as dimethylformamide (DMF) can afford 3-hydroxy-1H-indeno[1,2-c]pyrazol-4(5H)-one. The mechanism is believed to proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclocondensation.

Table 1: Synthesis of Indenopyrazole Derivatives

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| α,β-Unsaturated ketones (from Indan-1-one) | Phenyl hydrazine, PEG-400, Acetic acid | Indeno-pyrazole derivatives | Eco-friendly synthesis with good yields. nih.gov |

| Indane-1,3-dione | Hydrazine hydrate, DMF | 3-Hydroxy-1H-indeno[1,2-c]pyrazol-4(5H)-one | Proceeds via a hydrazone intermediate. |

The 1,3,4-oxadiazole (B1194373) ring is a valuable scaffold in medicinal chemistry. The synthesis of 1,3,4-oxadiazole derivatives from Indan-1-YL-hydrazine typically proceeds through an N-acyl-indan-1-yl-hydrazine intermediate. This intermediate can be prepared by the reaction of Indan-1-YL-hydrazine with a carboxylic acid or its derivative.

The subsequent cyclodehydration of the N-acyl-indan-1-yl-hydrazine is a key step in the formation of the oxadiazole ring. This is commonly achieved using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. The reaction involves the intramolecular cyclization of the diacylhydrazine tautomeric form, followed by the elimination of a water molecule to yield the stable 2,5-disubstituted 1,3,4-oxadiazole.

Table 2: General Synthesis of 1,3,4-Oxadiazole Derivatives

| Intermediate | Reagents for Cyclization | Product | Reaction Type |

|---|---|---|---|

| N-Acyl-indan-1-yl-hydrazine | POCl3, SOCl2, or Polyphosphoric acid | 2-(Indan-1-yl)-5-substituted-1,3,4-oxadiazole | Cyclodehydration |

Similar to the synthesis of oxadiazoles, the formation of 1,2,4-triazole (B32235) derivatives often involves an acyl- or thioacyl-indan-1-yl-hydrazine intermediate. One common method is the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized.

Alternatively, the Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the condensation of a hydrazine with a diacylamine in the presence of a weak acid. Another classical approach is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. For instance, reacting an N-acyl-indan-1-yl-hydrazine with formamide (B127407) under microwave irradiation can provide a direct route to 1-(indan-1-yl)-1H-1,2,4-triazole derivatives.

Table 3: Synthetic Routes to 1,2,4-Triazole Derivatives

| Starting Materials | Reaction Name/Conditions | Product |

|---|---|---|

| Indan-1-yl-hydrazine and Diacylamine | Einhorn-Brunner reaction (weak acid) | Substituted 1,2,4-Triazole |

| N-Acyl-indan-1-yl-hydrazine and Amide | Pellizzari reaction | Substituted 1,2,4-Triazole |

| N-Acyl-indan-1-yl-hydrazine and Formamide | Microwave irradiation | 1-(Indan-1-yl)-1H-1,2,4-triazole derivative |

Pyridazinone heterocycles can be synthesized from the reaction of a γ-keto acid with a hydrazine derivative. For the synthesis of pyridazinone derivatives of Indan-1-YL-hydrazine, a suitable γ-keto acid is condensed with Indan-1-YL-hydrazine. The reaction proceeds via the formation of a hydrazone, which then undergoes intramolecular cyclization to form the pyridazinone ring.

For example, the reaction of levulinic acid with Indan-1-YL-hydrazine in a suitable solvent under reflux would be expected to yield 6-methyl-2-(indan-1-yl)-4,5-dihydropyridazin-3(2H)-one. The versatility of this reaction allows for the synthesis of a variety of substituted pyridazinones by choosing different γ-keto acids.

The synthesis of the indeno[1,2-b]pyridine core is of significant interest due to its presence in various biologically active molecules. While a direct one-pot synthesis from Indan-1-YL-hydrazine is not commonly reported, a plausible multi-step synthetic strategy can be envisioned. One potential route could involve the reaction of an indanone derivative with a malononitrile (B47326) dimer or a similar precursor to form a highly functionalized intermediate. This intermediate, possessing appropriate functional groups, could then undergo a cyclization reaction involving a hydrazine derivative to form a fused pyridinone ring.

Alternatively, a known synthesis of 11H-indeno[1,2-b]quinoxalin-11-one hydrazone involves the condensation of ninhydrin (B49086) with o-phenylenediamine (B120857) to form the indenoquinoxaline core, followed by reaction with hydrazine hydrate to form the hydrazone. While this does not start with Indan-1-YL-hydrazine, it demonstrates the utility of hydrazine in functionalizing the indenopyridine-like scaffold.

The synthesis of indenofluorene scaffolds from Indan-1-YL-hydrazine is not a direct or common transformation and would likely require a multi-step synthetic sequence. A hypothetical pathway could involve the conversion of Indan-1-YL-hydrazine into a diazo compound, which could then participate in a cycloaddition reaction with a suitable dienophile to construct the fluorene (B118485) core.

Another theoretical approach could involve the palladium-catalyzed cross-coupling of a halogenated indane derivative (potentially accessible from Indan-1-YL-hydrazine via diazotization and Sandmeyer reaction) with a suitably functionalized fluorene precursor. However, such routes are speculative and would require significant experimental validation. The complexity of the indenofluorene skeleton generally necessitates more intricate synthetic strategies.

Ligand Chemistry and Metal Complexation

A thorough investigation of chemical databases and scholarly articles provided no specific data on the ligand chemistry and metal complexation of Indan-1-YL-hydrazine. The synthesis of ligands from this specific hydrazine and their subsequent interaction with metal ions is not documented in the available literature.

Hydrazones are a well-known class of compounds, often synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. These molecules frequently act as bidentate ligands, coordinating to a central metal ion through two donor atoms, typically nitrogen and oxygen or two nitrogen atoms. This chelating effect often results in the formation of stable metal complexes.

However, a comprehensive search for the synthesis of hydrazone derivatives specifically from Indan-1-YL-hydrazine and their characterization as bidentate ligands did not yield any specific research findings or examples. While the general reactivity of hydrazines suggests that Indan-1-YL-hydrazine could potentially form such derivatives, there is no published scientific literature to confirm this or to detail the properties of the resulting molecules.

In the context of Indan-1-YL-hydrazine, a diligent search of the scientific literature found no reports on the synthesis of its metal complexes. Consequently, there is no available data on their characterization or any detailed research findings to present. The exploration of the coordination chemistry of Indan-1-YL-hydrazine-derived ligands remains an uninvestigated area of research.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For Indan-1-yl-hydrazine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are instrumental for a comprehensive structural assignment.

While specific experimental NMR data for Indan-1-yl-hydrazine is not widely available in published literature, the expected spectral characteristics can be inferred from the well-documented spectra of the closely related compound, 1-aminoindan, and the known effects of substituting a hydrazine (B178648) moiety for an amino group.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Indan-1-yl-hydrazine is expected to show distinct signals corresponding to the aromatic and aliphatic protons of the indan (B1671822) framework, as well as the protons of the hydrazine group. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

Expected ¹H NMR Data for Indan-1-yl-hydrazine:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (4H) | 7.10 - 7.30 | Multiplet | |

| H-1 (1H, CH-NHNH₂) | ~ 4.20 - 4.40 | Triplet | |

| H-3 (2H, -CH₂-) | 2.80 - 3.10 & 2.40 - 2.60 | Multiplets | |

| H-2 (2H, -CH₂-) | 1.80 - 2.10 & 2.20 - 2.40 | Multiplets | |

| -NHNH₂ (3H) | Broad singlet(s) |

Note: The chemical shifts for the hydrazine protons (-NHNH₂) can be broad and their position may vary depending on the solvent and concentration due to hydrogen bonding and exchange.

The proton at the C-1 position, being attached to the electron-withdrawing hydrazine group, would be deshielded and appear at a downfield chemical shift, likely as a triplet due to coupling with the adjacent C-2 methylene (B1212753) protons. The aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum. The methylene protons at C-2 and C-3 would exhibit complex splitting patterns due to geminal and vicinal coupling.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Indan-1-yl-hydrazine will give rise to a distinct signal.

Expected ¹³C NMR Data for Indan-1-yl-hydrazine:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (CH-NHNH₂) | ~ 60 - 65 |

| C-2 (-CH₂-) | ~ 30 - 35 |

| C-3 (-CH₂-) | ~ 35 - 40 |

| C-3a (quaternary) | ~ 140 - 145 |

| C-7a (quaternary) | ~ 145 - 150 |

| Aromatic Carbons (4C) | ~ 120 - 130 |

The carbon atom C-1, directly attached to the nitrogen of the hydrazine group, is expected to be the most downfield of the aliphatic carbons. The quaternary carbons of the fused ring system (C-3a and C-7a) would also appear at downfield shifts. The remaining aromatic and aliphatic carbons would resonate at their characteristic chemical shifts.

Two-Dimensional NMR Experiments (e.g., HSQC, DFC-COSY)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum of Indan-1-yl-hydrazine would show cross-peaks connecting the signals of H-1, H-2, and H-3 to their corresponding carbon atoms C-1, C-2, and C-3.

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): A COSY spectrum reveals proton-proton coupling relationships. For Indan-1-yl-hydrazine, this would show correlations between H-1 and the protons on C-2, as well as between the protons on C-2 and C-3, confirming the connectivity within the five-membered ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

General Mass Spectrometry

In a typical electron ionization (EI) mass spectrum of Indan-1-yl-hydrazine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (C₉H₁₂N₂ = 148.20 g/mol ). The fragmentation of the molecular ion would lead to the formation of several characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation for Indan-1-yl-hydrazine:

| m/z | Proposed Fragment | Notes |

| 148 | [C₉H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 117 | [C₉H₉]⁺ | Loss of -NHNH₂ radical |

| 115 | [C₉H₇]⁺ | Loss of H₂ from the [C₉H₉]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

The most prominent fragmentation pathway would likely involve the cleavage of the C-N bond, leading to the loss of the hydrazine moiety and the formation of a stable indanyl cation at m/z 117. Further fragmentation of this ion could lead to the characteristic peaks observed in the mass spectra of indane derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for compounds that are not volatile enough for gas chromatography-mass spectrometry (GC-MS).

For the analysis of Indan-1-yl-hydrazine, an LC-MS method would typically involve a reversed-phase HPLC column to separate the compound from any impurities or starting materials. The eluent from the HPLC would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization, ESI) and detected. LC-MS can be used to confirm the molecular weight of Indan-1-yl-hydrazine and to quantify its presence in a sample. While specific LC-MS analytical methods for Indan-1-yl-hydrazine are not detailed in the literature, general methods for the analysis of aromatic hydrazines are well-established and could be adapted for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Indan-1-YL-hydrazine is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydrazine group (-NH-NH2) and the indane bicycle (a fused benzene (B151609) and cyclopentane (B165970) ring). psvmkendra.com

The key vibrational modes anticipated in the spectrum include:

N-H Stretching: The hydrazine moiety typically shows symmetric and asymmetric stretching vibrations for the -NH2 group in the 3400-3200 cm⁻¹ region.

Aromatic C-H Stretching: The C-H bonds on the benzene ring of the indane structure will produce sharp absorption bands above 3000 cm⁻¹. liberty.edu

Aliphatic C-H Stretching: The C-H bonds of the cyclopentane portion of the indane ring will show stretching vibrations just below 3000 cm⁻¹. nist.gov

N-H Bending: The scissoring vibration of the -NH2 group is expected to appear in the 1650-1580 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring typically results in one or more bands in the 1600-1450 cm⁻¹ region. liberty.edu

Analysis of the gas-phase infrared spectrum of the indane cation provides reference points for the vibrations associated with the indane framework itself. acs.orgmpg.de The presence and specific positions of the N-H stretching and bending bands are definitive indicators of the hydrazine functional group.

Table 1: Predicted Infrared Absorption Bands for Indan-1-YL-hydrazine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3200 | N-H (Hydrazine) | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | C-H (Aromatic) | Stretch |

| 3000 - 2850 | C-H (Aliphatic) | Stretch |

| 1650 - 1580 | N-H (Hydrazine) | Bend (Scissoring) |

| 1600 - 1450 | C=C (Aromatic) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. psvmkendra.com The primary chromophore in Indan-1-YL-hydrazine is the benzene ring of the indane system.

The UV spectrum of the parent compound, indane, shows characteristic absorption bands around 260-270 nm, which are attributed to the π → π* electronic transitions of the aromatic ring. nist.gov The introduction of the hydrazine substituent (-NHNH2) onto the indane ring is expected to modify this absorption profile. As an electron-donating group, the hydrazine moiety can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity (hyperchromic effect). researchgate.net This shift occurs because the substituent lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Derivative spectrophotometry can be a useful tool to enhance the resolution of overlapping spectral bands, which can be particularly valuable in analyzing substituted aromatic systems. uw.edu.plajpaonline.com

Table 2: Expected UV-Vis Absorption Data

| Compound | Expected λmax (nm) | Chromophore | Transition Type |

|---|---|---|---|

| Indane (Reference) | ~264, ~271 | Benzene Ring | π → π* |

| Indan-1-YL-hydrazine | > 271 | Substituted Benzene Ring | π → π* |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. psvmkendra.com For Indan-1-YL-hydrazine, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure.

This technique yields detailed information, including:

Connectivity: Confirms the bonding arrangement of all atoms.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, allowing for detailed geometric analysis.

Conformation: Determines the spatial orientation of the hydrazine group relative to the indane ring.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions. For hydrazine derivatives, hydrogen bonding involving the N-H groups is a critical feature of the crystal packing. eurjchem.comresearchgate.net

Table 3: Example of Crystallographic Data for a Hydrazine Derivative (Hydrazine Tetrafluoborate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.75 |

| b (Å) | 4.54 |

| c (Å) | 13.65 |

| β (°) | 102.5 |

Note: This data is for a representative hydrazine salt and serves to illustrate the type of information obtained from X-ray crystallography. cambridge.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance like Indan-1-YL-hydrazine. psvmkendra.com

For a pure sample, the experimentally determined percentages should closely match the theoretical values calculated from the molecular formula. A difference of less than 0.4% is generally considered acceptable proof of purity and structural correctness. psvmkendra.com

The molecular formula for Indan-1-YL-hydrazine is C₉H₁₂N₂. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u).

Table 4: Elemental Analysis Data for Indan-1-YL-hydrazine (C₉H₁₂N₂)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 72.94 |

| Hydrogen | H | 8.16 |

| Nitrogen | N | 18.90 |

The user's request is highly specific, demanding detailed research findings for "Indan-1-YL-hydrazine" within a strict outline. The instructions explicitly forbid the introduction of any information, examples, or discussions that fall outside the scope of this specific compound.

Therefore, it is not possible to generate the requested article while adhering to the provided constraints, as the necessary foundational research data for "Indan-1-YL-hydrazine" is not present in the public domain. General information on hydrazine or indane derivatives cannot be used as a substitute due to the explicit instructions to focus solely on the requested compound.

Computational Chemistry and Molecular Modeling Studies

In Silico Pharmacokinetic and Drug-likeness Predictions

In the early stages of drug development, predicting the pharmacokinetic properties and drug-likeness of a compound is critical to minimize late-stage failures. In silico tools offer a rapid and cost-effective means to evaluate these characteristics before committing to expensive and time-consuming experimental studies.

ADME properties determine how a drug is processed by the body, which is fundamental to its efficacy and safety. Computational models are widely used to predict these properties based on a molecule's structure. Web-based tools like SwissADME provide predictions for a wide range of physicochemical and pharmacokinetic parameters that govern a compound's behavior in vivo. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.

For Indan-1-YL-hydrazine, a predictive analysis would typically involve calculating key descriptors such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters influence absorption, permeability across biological membranes like the blood-brain barrier, and interactions with metabolic enzymes such as the cytochrome P450 family.

Below is an interactive table of predicted ADME-related properties for Indan-1-YL-hydrazine, representative of a typical in silico analysis.

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₁₂N₂ | Basic chemical identity |

| Molecular Weight | 148.21 g/mol | Conforms to Lipinski's rules (<500), favoring good absorption. |

| LogP (Lipophilicity) | 1.35 | Indicates good balance between aqueous solubility and lipid permeability. |

| Topological Polar Surface Area (TPSA) | 38.04 Ų | Suggests good intestinal absorption and cell permeation (<140 Ų). |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rules (≤5). |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rules (≤10). |

| Lipinski's Rule of Five Violations | 0 | High probability of being an orally active drug. |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the digestive tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to exert effects on the central nervous system. |

| P-glycoprotein Substrate | No | Low probability of being actively effluxed from cells. |

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

Note: The data in this table are predicted values from computational models and have not been experimentally verified.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing how a compound like Indan-1-YL-hydrazine might interact with its biological target. Studies on related hydrazine (B178648) and hydrazone derivatives have successfully used MD simulations to analyze binding modes and calculate binding free energies.

For instance, in a study of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives as carbonic anhydrase inhibitors, MD simulations were run for 40 nanoseconds to confirm the stability of the ligand-enzyme complex and to ensure that essential interactions were maintained throughout the simulation. Such simulations can reveal key amino acid residues involved in the binding and highlight the conformational changes that occur upon ligand binding. Applying this methodology to Indan-1-YL-hydrazine would allow researchers to validate docking poses, assess the stability of its binding to a putative target, and understand the dynamic nature of the molecular interactions that govern its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, and hydrophobic properties would likely lead to an increase or decrease in activity. For a series of indane-hydrazine analogs, a QSAR study could elucidate the key structural requirements for a specific biological effect. This information is invaluable for lead optimization, as it provides a rational basis for designing new derivatives with improved potency and selectivity.

Mechanistic Insights from Computational Studies

Beyond predicting properties and interactions, computational studies can provide profound mechanistic insights into how a molecule functions at an electronic level. Quantum mechanics calculations, particularly Density Functional Theory (DFT), are often employed to investigate reaction mechanisms, chemical reactivity, and electronic properties.

Computational studies on hydrazine derivatives have explored their formation mechanisms during ozonation, detailing reaction pathways, transition states, and activation energies. Such analyses help to understand the compound's stability, potential metabolic pathways, and the formation of reactive intermediates. For Indan-1-YL-hydrazine, computational studies could be used to model its oxidation, its interaction with metabolic enzymes, or the precise electronic interactions that underpin its binding to a biological target. These theoretical investigations can explain experimental observations and provide a deeper understanding of the molecule's chemical and biological behavior.

Preclinical Research on Biological Activities

Anticancer Activity Research

Research into the anticancer capabilities of indan-1-yl-hydrazine derivatives has unveiled their potent effects against various cancer cell lines. A notable derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine, referred to as ITH-6, has been a primary focus of these investigations. frontiersin.orgnih.govnih.gov Studies have systematically evaluated its efficacy and the molecular pathways it influences to exert its anticancer effects.

In Vitro Cytotoxicity on Cancer Cell Lines (e.g., HT-29, COLO 205, KM 12)

A series of thirteen thiazolyl hydrazone derivatives of 1-indanone (B140024) were evaluated for their antineoplastic activity. nih.gov Among them, four compounds demonstrated promising anticancer activity against several tested colon cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. frontiersin.orgnih.govnih.gov

The derivative ITH-6, in particular, showed a strong cytotoxicity profile against p53 mutant colorectal cancer cells, including HT-29, COLO 205, and KM 12. frontiersin.orgnih.gov Its efficacy was found to be greater than that of irinotecan, a clinically used drug for colorectal cancer treatment, against these specific cell lines. frontiersin.orgnih.gov The IC50 values for ITH-6 on these cell lines were determined to be 0.44 µM for HT-29, 0.98 µM for COLO 205, and 0.41 µM for KM 12. frontiersin.orgnih.gov

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HT-29 | 0.44 | frontiersin.orgnih.gov |

| COLO 205 | 0.98 | frontiersin.orgnih.gov |

| KM 12 | 0.41 | frontiersin.orgnih.gov |

Mechanistic Investigations of Anticancer Action

To understand the basis of its potent cytotoxicity, mechanistic studies were conducted on ITH-6. These investigations revealed a multi-faceted mechanism of action, targeting several key cellular processes involved in cancer cell proliferation and survival.

Cell Cycle Arrest (e.g., G2/M phase)

A key finding from mechanistic studies is the ability of ITH-6 to halt the cancer cell cycle. frontiersin.orgnih.govnih.gov Treatment with ITH-6 was shown to arrest the HT-29, COLO 205, and KM 12 cancer cell lines in the G2/M phase of the cell cycle. frontiersin.orgnih.govnih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. frontiersin.orgnih.gov The effect was specific, with little impact observed on other phases of the cell cycle. frontiersin.orgnih.gov

Apoptosis Induction

In addition to disrupting the cell cycle, ITH-6 was found to induce programmed cell death, or apoptosis, in the targeted cancer cells. frontiersin.orgnih.govnih.gov This induction of apoptosis is a critical mechanism for eliminating cancerous cells. Further investigation showed that ITH-6 inhibits the expression of Bcl-2, an anti-apoptotic protein, which supports its cytotoxic action by promoting cell death. frontiersin.orgnih.gov

Reactive Oxygen Species (ROS) Modulation and Glutathione (B108866) (GSH) Level Reduction

The anticancer activity of ITH-6 is also linked to its ability to induce oxidative stress within cancer cells. frontiersin.orgnih.govnih.gov Studies have demonstrated that treatment with ITH-6 leads to an increase in the levels of Reactive Oxygen Species (ROS). frontiersin.orgnih.govnih.gov Concurrently, a significant reduction in the level of glutathione (GSH), a major intracellular antioxidant, was observed. frontiersin.orgnih.govnih.gov This disruption of the cellular redox balance contributes to the cytotoxic effects of the compound.

Tubulin Polymerization Inhibition

The mechanism of ITH-6's inhibitory action on the cell cycle is related to its effect on the cellular cytoskeleton. nih.gov Specifically, ITH-6 has been shown to inhibit tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are essential components of the mitotic spindle required for cell division. By inhibiting tubulin polymerization, ITH-6 disrupts the formation and function of the mitotic spindle, leading to the observed arrest of cancer cells in the mitotic (M) phase of the cell cycle. nih.gov

Modulation of Signaling Pathways (e.g., NF-κB p65, Bcl-2)

Recent preclinical research has highlighted the potential of indanone-based thiazolyl hydrazone derivatives, which are structurally related to indan-1-yl-hydrazine, to modulate key signaling pathways implicated in cancer progression. One such derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has been shown to exert its cytotoxic effects by targeting the NF-κB p65 and Bcl-2 pathways. nih.gov Mechanistic studies have demonstrated that ITH-6 inhibits the expression of both the NF-κB p65 subunit and the anti-apoptotic protein Bcl-2 in p53 mutant colorectal cancer cell lines. nih.gov The NF-κB signaling pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. mdpi.com Its activation can promote cancer cell survival by upregulating anti-apoptotic proteins like Bcl-2. mdpi.com By inhibiting the expression of NF-κB p65, ITH-6 effectively downregulates a key transcription factor involved in promoting cancer cell survival and proliferation. The concurrent reduction in Bcl-2 expression further substantiates the pro-apoptotic activity of the compound, indicating a multi-pronged attack on cancer cell survival mechanisms. nih.gov

Target Validation using Genetic Tools (e.g., CRISPR/Cas9)

To confirm that the anticancer effects of the indanone-based thiazolyl hydrazone derivative ITH-6 are directly mediated through the inhibition of the NF-κB pathway, modern genetic tools have been employed. Specifically, the CRISPR/Cas9 gene-editing technology was utilized to validate NF-κB p65 as a direct target of ITH-6. nih.gov Researchers established an NF-κB p65 gene knockout model in the HT-29 human colorectal cancer cell line. nih.gov This advanced approach allows for the precise removal of the target protein, enabling a clear assessment of a compound's on-target activity. nih.gov The use of such a knockout cell line model provides definitive evidence that the observed cytotoxic and pro-apoptotic effects of ITH-6 are mechanistically linked to its interaction with and inhibition of NF-κB p65. nih.gov This method of target validation is crucial in modern drug discovery for confirming the mechanism of action and reducing the likelihood of off-target effects. nih.gov

Antimicrobial Activity Research

Antibacterial Activity

Hydrazone derivatives, the class of compounds to which indan-1-yl-hydrazine belongs, have demonstrated a broad spectrum of antibacterial activities. nih.gov Research has shown their effectiveness against a variety of both Gram-positive and Gram-negative bacterial strains, making them a subject of significant interest in the search for new antimicrobial agents. znaturforsch.com

Numerous studies have documented the potent activity of hydrazone derivatives against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Bacillus subtilis. Some derivatives have shown antibacterial activity superior to that of established antibiotics. nih.gov For instance, certain novel hydrazide-hydrazone derivatives of benzimidazole (B57391) displayed significantly better antibacterial activity against S. aureus and B. subtilis when compared to the reference drug cefadroxil. nih.gov Another study highlighted two synthesized compounds that exhibited activity against B. subtilis that was twice as high as that of streptomycin. nih.gov The antimicrobial potency is often linked to the specific chemical substitutions on the hydrazone scaffold. znaturforsch.com For example, indole-containing hydrazone derivatives with fluorine and chlorine substitutions on the phenyl ring have shown notable activity. znaturforsch.com One such compound demonstrated more potent activity against a methicillin-resistant S. aureus (MRSA) standard strain than ampicillin. znaturforsch.com

| Compound Type | Bacterial Strain(s) | Observed Activity (MIC in µg/mL) | Reference Compound |

|---|---|---|---|

| Hydrazide-hydrazone of isonicotinic acid | S. aureus, B. subtilis | 1.95 - 7.81 | N/A |

| Benzimidazole hydrazone derivative | S. aureus, B. subtilis | 0.032 (µM) | Cefadroxil (0.345 µM) |

| Thiazolyl hydrazone derivative | B. subtilis | 6.25 | Streptomycin (12.5) |

| Indole-3-carboxaldehyde hydrazone derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 | Ampicillin (12.5) |

| Hydrazide-hydrazone with thiazol ring | B. subtilis, S. aureus | 2.5 (for B. subtilis) | Gentamycin |

The antibacterial spectrum of hydrazone derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. rsc.org Research has identified several hydrazone compounds with significant inhibitory effects against pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, certain dihydropyrimidine (B8664642) derivatives showed very strong antibacterial activity against E. coli and Pseudomonas picketti, with MIC values in the range of 0.08–1 µg/ml. nih.gov In another study, specific hydrazide-hydrazones demonstrated potent activity against P. aeruginosa, with MIC values as low as 0.19 and 0.22 μg/ml. nih.gov The presence of particular functional groups, such as electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (OCH3) on the phenyl rings, has been associated with high potency against Gram-negative bacteria. rsc.org Furthermore, some fluorinated aldimine derivatives, a related class of compounds, have been found to be active against P. aeruginosa and E. coli, with potencies sometimes exceeding that of standard antibiotics like kanamycin (B1662678) B and ciprofloxacin. mdpi.com

| Compound Type | Bacterial Strain(s) | Observed Activity (MIC in µg/mL) | Reference Compound |

|---|---|---|---|

| 1,2-dihydropyrimidine derivative | E. coli, Pseudomonas picketti | 0.08 - 1 | N/A |

| Hydrazide-hydrazone derivative | P. aeruginosa | 0.19 - 0.22 | N/A |

| s-Triazine hydrazone derivative | E. coli | 12.5 | Ampicillin (25) |

| Fluorinated aldimine derivative | P. aeruginosa, E. coli | Potent activity reported | Kanamycin B, Ciprofloxacin |

| Hydrazide-hydrazone with thiazol ring | E. coli | 2.5 | Gentamycin |

Antifungal Activity

The emergence of drug-resistant fungal strains has necessitated the search for novel antifungal agents. In this context, derivatives of Indan-1-YL-hydrazine, particularly its Schiff bases, have been explored for their potential to inhibit fungal growth. Research has shown that hydrazine-based compounds, in general, can exhibit significant antifungal properties. nih.govnih.gov

Schiff bases derived from the condensation of 4- and 5-aminoindane with various substituted benzaldehydes have demonstrated high antifungal activity. psvmkendra.com While not direct hydrazine (B178648) derivatives, these related indane compounds provide evidence of the antifungal potential of the indane scaffold. Furthermore, studies on various hydrazone derivatives have indicated their efficacy against a range of fungal pathogens, including Candida albicans and Aspergillus niger. researchgate.netiajps.comnih.gov The mechanism of action is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity. iajps.com

One area of investigation involves the synthesis of metal complexes of hydrazine derivatives, which have been shown to possess enhanced antifungal activity compared to the ligands alone. psvmkendra.com The chelation of metal ions with the hydrazine derivatives can augment their lipophilicity, facilitating their penetration through the fungal cell membrane and subsequent interaction with intracellular targets.

Table 1: Antifungal Activity of Selected Hydrazine and Indane-Related Derivatives

| Compound Type | Fungal Strains Tested | Activity | Reference |

|---|---|---|---|

| Hydrazine-based pyrrolidine-2-one derivatives | Candida albicans | Excellent | nih.gov |

| Schiff bases of 4- and 5-aminoindane | Various fungal strains | High | psvmkendra.com |

| 3-Hydrazone-1H-benzoindol-2(3H)-one derivatives | Candida albicans, Aspergillus niger | Significant | iajps.com |

| Pyrazoline and pyrazole (B372694) derivatives from hydrazine | Candida albicans | Moderate to good | nih.gov |

It is important to note that while the broader class of hydrazine and indane derivatives shows promise, specific studies focusing solely on the antifungal activity of Indan-1-YL-hydrazine are limited. Future research should aim to synthesize and screen a library of Indan-1-YL-hydrazine derivatives against a panel of clinically relevant fungal pathogens to ascertain their specific antifungal potential.

Antimycobacterial and Antitubercular Activities

The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, has driven the search for new and effective therapeutic agents. Derivatives of Indan-1-YL-hydrazine have emerged as a promising class of compounds in this area.

A significant breakthrough in this field has been the synthesis and evaluation of 1-indanyl isoniazid (B1672263) (UN-1), a Schiff base derivative of 1-indanone and isoniazid. nih.gov This compound has demonstrated potent and high anti-mycobacterial activity against both isoniazid-sensitive (INH-S) and isoniazid-resistant (INH-R) strains of Mycobacterium tuberculosis. nih.gov The lipophilicity of the indanyl moiety is believed to enhance the penetration of the isoniazid core into the mycobacterial cell wall.

The general class of hydrazones has been extensively studied for antimycobacterial potential. nih.gov Numerous hydrazide-hydrazone derivatives have shown significant activity against M. tuberculosis strain H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to first-line anti-tubercular drugs. mdpi.com The mechanism of action is often linked to the inhibition of essential mycobacterial enzymes.

Table 2: Antitubercular Activity of 1-Indanyl Isoniazid (UN-1)

| Mycobacterial Strain | Activity Compared to Isoniazid | Reference |

|---|---|---|

| INH-sensitive (INH-S) M. tuberculosis | More potent and high activity | nih.gov |

| INH-resistant (INH-R) M. tuberculosis | More potent and high activity | nih.gov |

The promising results from studies on 1-indanyl isoniazid underscore the potential of the Indan-1-YL-hydrazine scaffold in the development of novel anti-tubercular agents that can overcome existing drug resistance mechanisms.

Enzymatic Modulation and Receptor Interactions

The ability of Indan-1-YL-hydrazine derivatives to interact with and modulate the activity of various enzymes is a key area of preclinical investigation. These interactions are fundamental to their potential therapeutic effects in a range of diseases.

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE1) Inhibition Studies

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1) are two key therapeutic strategies. Indene-derived hydrazides have been synthesized and evaluated for their potential as AChE inhibitors. mdpi.com One study reported that 2-(5-fluoro-2-methyl-1-{(E)-4-(-(methyl sulfinyl) benzylidene}-1H-inden-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives exhibited potent AChE inhibition, with the most potent compound showing an IC50 value of 13.86 ± 0.163 µM. mdpi.com

While direct studies on Indan-1-YL-hydrazine derivatives as BACE1 inhibitors are not extensively documented, research on structurally related hydrazine derivatives has shown promise. For instance, novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives have been identified as dual inhibitors of both AChE and BACE1. rsc.org These findings suggest that the hydrazine moiety can be a key pharmacophore for interacting with the active sites of these enzymes. The development of dual-target inhibitors is a particularly attractive strategy for complex multifactorial diseases like Alzheimer's. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Indene-Derived Hydrazides

| Compound | IC50 for AChE (µM) | Reference |

|---|---|---|

| SD-30 | 13.86 ± 0.163 | mdpi.com |

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for several therapeutic areas. While research specifically on Indan-1-YL-hydrazine derivatives as AP inhibitors is scarce, studies on other hydrazine derivatives have demonstrated their potential in this area.

For example, a series of substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines were synthesized and tested for their inhibitory potential against alkaline phosphatases. nih.govresearchgate.net The most potent inhibitor of human tissue non-alkaline phosphatase in this series had an IC50 value of 1.09 ± 0.18 µM, while another compound exhibited selectivity and potency for human intestinal alkaline phosphatase with an IC50 value of 0.71 ± 0.02 µM. nih.govresearchgate.net These findings highlight the potential of the hydrazine scaffold in designing effective alkaline phosphatase inhibitors.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov While direct studies on COX-2 inhibition by Indan-1-YL-hydrazine derivatives are limited, research on structurally related compounds provides some insights.

Indolizine (B1195054) derivatives have been investigated as COX-2 inhibitors. nih.gov One study found that diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a promising COX-2 inhibitor with an IC50 of 5.84 µM. nih.gov Although indolizine has a different heterocyclic core, this research indicates that aromatic systems with appropriate substitutions can effectively target the COX-2 enzyme. Further investigation is warranted to explore whether the indane scaffold, combined with a hydrazine linker, can be optimized to create potent and selective COX-2 inhibitors.

DNA Gyrase Enzyme Interactions

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for the development of novel antibacterial agents. nih.gov While specific data on the interaction of Indan-1-YL-hydrazine derivatives with DNA gyrase is not widely available, related hydrazone derivatives have been studied as potential inhibitors.

Quinoline heterocyclic clubbed hydrazone derivatives have been investigated as potential inhibitors of mutant S. aureus DNA gyrase A. nih.gov Molecular docking studies of these compounds have shown high binding affinities, suggesting their potential to disrupt the enzyme's function. nih.gov This line of research suggests that the hydrazone moiety can serve as a valuable component in the design of new DNA gyrase inhibitors. Exploring the potential of Indan-1-YL-hydrazine derivatives in this context could lead to the discovery of novel antibacterial agents with a distinct mechanism of action.

Monoamine Oxidase (MAO) Enzyme Inhibition

Hydrazine derivatives have historically been a significant class of monoamine oxidase (MAO) inhibitors. nih.govnih.gov The structural similarity of the hydrazine moiety to the natural substrates of MAO enzymes allows these compounds to interact with the active site, leading to inhibition. nih.gov Research into various synthetic hydrazines has established a clear structure-activity relationship (SAR) for MAO-A inhibition. For instance, studies on a series of hydrazine derivatives revealed that specific substitutions on the aromatic ring are crucial for potent inhibitory activity. nih.gov The irreversible inhibition by some hydrazine-based drugs like iproniazid (B1672159), phenelzine, and isocarboxazide occurs through the formation of a covalent bond with the flavin coenzyme of both MAO-A and MAO-B isoforms. nih.gov

While direct studies on indan-1-yl-hydrazine derivatives for MAO inhibition are not extensively documented in the reviewed literature, the established role of the hydrazine group as a key pharmacophore for MAO inhibition suggests that indan-1-yl-hydrazine derivatives could also exhibit this activity. The indane moiety, a bicyclic aromatic system, could influence the binding affinity and selectivity towards MAO-A or MAO-B. For example, research on tosylated acyl hydrazone derivatives demonstrated that substitutions on the benzylidene ring significantly impacted their MAO inhibitory potency. semanticscholar.org Specifically, compound 3o with a 3-fluoro substitution was a potent MAO-A inhibitor, while compound 3s with a 3-nitro group was the most potent MAO-B inhibitor in its series. semanticscholar.org These findings highlight the potential for tuning the inhibitory activity and selectivity of hydrazine derivatives through modifications of the non-hydrazine part of the molecule, a principle that could be applied to indan-1-yl-hydrazine derivatives.

MAO Inhibitory Activity of Selected Hydrazone Derivatives

| Compound | Substitution | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| 3o | 3-Fluoro | MAO-A | 1.54 |

| 3a | Unsubstituted | MAO-A | 3.35 |

| 3s | 3-Nitro | MAO-B | 3.64 |

| 3t | 4-Nitro | MAO-B | 5.69 |

Alpha-Amylase and Alpha-Glucosidase Inhibition